molecular formula C23H28ClNO7 B2820167 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride CAS No. 1219150-60-3

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride

Cat. No.: B2820167
CAS No.: 1219150-60-3
M. Wt: 465.93
InChI Key: UYYWBYDYCATQDA-UHFFFAOYSA-N
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Description

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the bis(2-methoxyethyl)amino group: This can be done through nucleophilic substitution reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Such as gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromen-2-one cores.

    Coumarins: Structurally related compounds with potential biological activity.

    Quinones: Oxidized derivatives with distinct chemical properties.

Uniqueness

What sets 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with the bis(2-methoxyethyl)amino moiety, allows for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

8-[[bis(2-methoxyethyl)amino]methyl]-4,7-dihydroxy-3-(4-methoxyphenyl)chromen-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7.ClH/c1-28-12-10-24(11-13-29-2)14-18-19(25)9-8-17-21(26)20(23(27)31-22(17)18)15-4-6-16(30-3)7-5-15;/h4-9,25-26H,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYWBYDYCATQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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